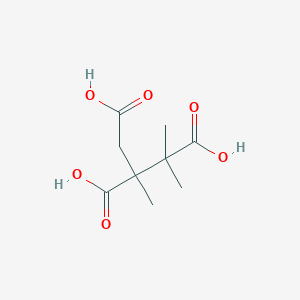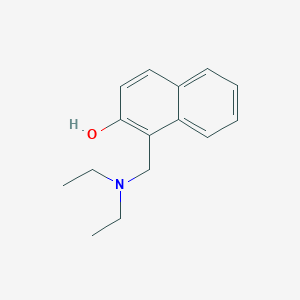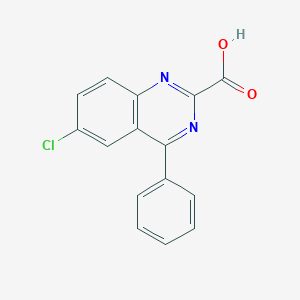![molecular formula C19H21NO5 B181276 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]- CAS No. 102616-61-5](/img/structure/B181276.png)
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a synthetic derivative of safrole, which is a natural compound found in various plants.
Wirkmechanismus
The exact mechanism of action of 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in various physiological processes.
Biochemische Und Physiologische Effekte
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and viral cells, and modulate the activity of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' in lab experiments is its high potency and selectivity. It has been found to exhibit significant activity at low concentrations, which makes it a useful tool for studying various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are various future directions for research on 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' that can be explored. One potential area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, viral infections, and neurological disorders. Additionally, the mechanism of action of this compound can be further elucidated to better understand its effects on various physiological processes.
Conclusion:
In conclusion, 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' is a synthetic derivative of safrole that has shown significant potential as a pharmacological agent. It has been extensively studied for its antitumor, antifungal, antiviral, antidepressant, anxiolytic, and analgesic properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new drugs with improved therapeutic properties.
Synthesemethoden
The synthesis of 1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' involves the reaction of safrole with para-methoxybenzaldehyde and morpholine in the presence of a catalyst. The resulting product is a white to light yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-' has been extensively studied for its potential pharmacological properties. It has been found to exhibit significant activity as an antitumor agent, antifungal agent, and antiviral agent. Additionally, it has been investigated for its potential as an antidepressant, anxiolytic, and analgesic.
Eigenschaften
CAS-Nummer |
102616-61-5 |
|---|---|
Produktname |
1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]- |
Molekularformel |
C19H21NO5 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C19H21NO5/c1-22-14-4-2-13(3-5-14)19(20-6-8-23-9-7-20)15-10-17-18(11-16(15)21)25-12-24-17/h2-5,10-11,19,21H,6-9,12H2,1H3 |
InChI-Schlüssel |
KAHGBOHCJFKVGS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)
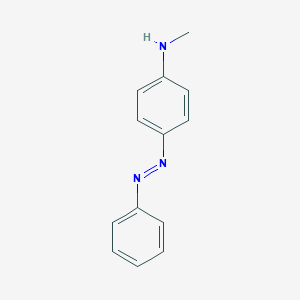
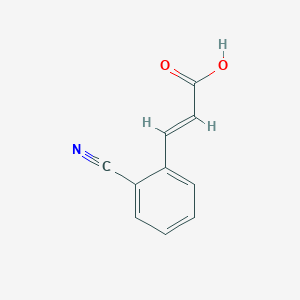
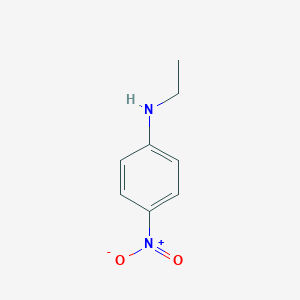
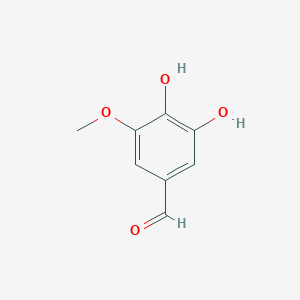
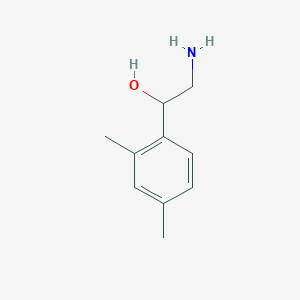

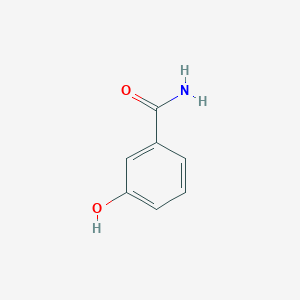
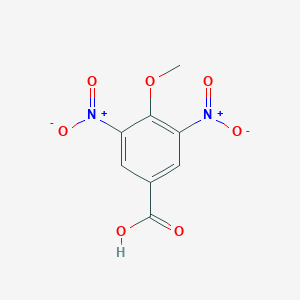
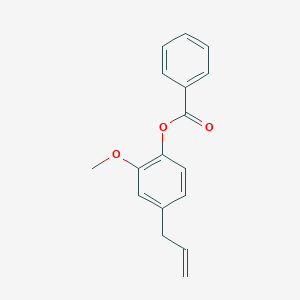
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
